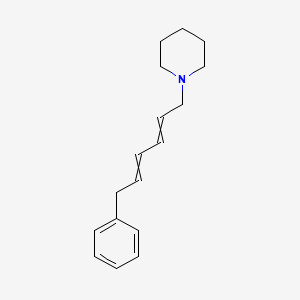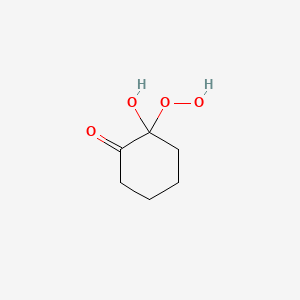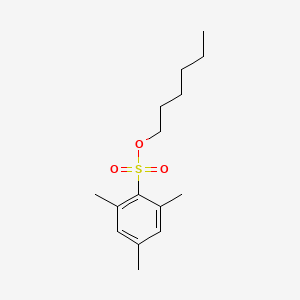
Hexyl 2,4,6-trimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a hexyl group attached to a benzene ring substituted with three methyl groups and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl 2,4,6-trimethylbenzene-1-sulfonate can be synthesized through a sulfonation reaction. The process typically involves the reaction of 2,4,6-trimethylbenzene (mesitylene) with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonic acid is then esterified with hexanol to form the desired sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or thiols.
Aplicaciones Científicas De Investigación
Hexyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfonate derivatives.
Biology: The compound can be employed in studies involving sulfonate metabolism and enzyme interactions.
Industry: It is used in the formulation of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hexyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. The hexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Hexyl benzene-1-sulfonate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.
2,4,6-Trimethylbenzene-1-sulfonate: Does not have the hexyl group, affecting its solubility and reactivity.
Hexyl toluene-4-sulfonate: Has a single methyl group on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
Hexyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the presence of both the hexyl group and the three methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for various applications.
Propiedades
Número CAS |
82965-02-4 |
|---|---|
Fórmula molecular |
C15H24O3S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
hexyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-5-6-7-8-9-18-19(16,17)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
KCCXOWQDWKFJDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
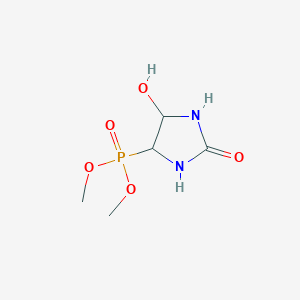
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)



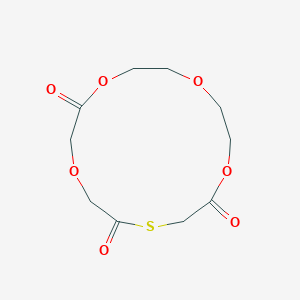


![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
